5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19N5O3 and its molecular weight is 365.393. The purity is usually 95%.
BenchChem offers high-quality 5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Behavioral and Neuropharmacological Applications
Research has identified compounds with anxiolytic and antidepressive activities, highlighting the importance of serotonin receptor interactions. For example, studies on HT-90B, a compound with serotonin 5-HT(1A) agonistic and 5-HT(2) antagonistic actions, showed promising anti-depressive and anxiolytic effects without significant side effects, indicating the potential of targeting these pathways for mental health treatment applications (Inagawa, Tameda, Uchida, & Miyauchi, 1996).
Receptor Occupancy and Drug Development
Another study focused on 5-Hydroxytryptamine1A (5-HT(1A)) receptors, involved in anxiety and depression pathophysiology, using a novel, selective antagonist to investigate human brain occupancy. This research provides insights into developing treatments for mood disorders, showcasing dose-dependent receptor occupancy with minimal acute side effects (Rabiner et al., 2002).
Metabolic Pathways and Excretion
The metabolism and excretion of novel compounds are crucial for understanding their pharmacokinetics. A study on SB-649868, an orexin 1 and 2 receptor antagonist, revealed its metabolism and excretion patterns in humans, emphasizing the role of hepatic metabolism and fecal elimination, with minimal urinary excretion. This highlights the importance of characterizing metabolic pathways for new therapeutic agents (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
Toxicological Assessments
Understanding the toxicological profiles of novel compounds is essential for safety evaluations. A case report on 5-amino-2-(trifluoromethyl)pyridine poisoning presented methemoglobinemia and toxic encephalopathy following inhalation, underscoring the necessity for caution in industrial settings and the potential toxic effects of chemical exposure (Tao, Shi, Han, Jian, & Li, 2022).
Eigenschaften
IUPAC Name |
5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-12-2-4-13(5-3-12)10-24-18(20)17(22-23-24)19(25)21-9-14-6-7-15-16(8-14)27-11-26-15/h2-8H,9-11,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDLLDPNXMMNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.